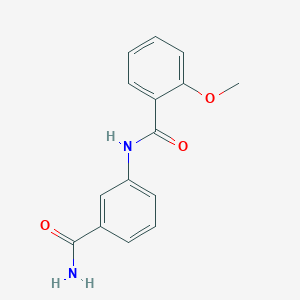![molecular formula C17H16N2O4 B268757 Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B268757.png)
Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate, also known as Methyl 2-[4-(methylcarbamoyl)phenyl]carbamoyl]benzoate, is a chemical compound that has been synthesized for various scientific research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research.
Mécanisme D'action
The mechanism of action of Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate involves its ability to inhibit specific enzymes or proteins. For example, as a DPP-IV inhibitor, it can increase the levels of incretin hormones, which stimulate insulin secretion and reduce blood glucose levels. As an anti-inflammatory agent, it can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate has been shown to have various biochemical and physiological effects. As a DPP-IV inhibitor, it can improve glucose metabolism and insulin secretion. As an anti-inflammatory agent, it can reduce inflammation and improve immune function. However, further research is needed to fully understand its effects on various biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate in lab experiments is its ability to selectively inhibit specific enzymes or proteins. This can provide insight into their role in various biological processes. However, one limitation is its potential toxicity and side effects, which need to be carefully monitored.
Orientations Futures
There are several future directions for research on Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate. One area of interest is its potential as a therapeutic agent for various diseases, such as diabetes and inflammatory disorders. Another area of interest is its potential as a tool for studying specific enzymes or proteins involved in various biological processes. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate involves the reaction of 4-aminobenzoic acid with N-methyl-N-[(2-nitrophenyl)sulfonyl]carbamate in the presence of triethylamine and dichloromethane. The resulting product is then treated with sodium methoxide in methanol to yield Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate.
Applications De Recherche Scientifique
Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate has been used in various scientific research applications. One study investigated its potential as a selective inhibitor of the enzyme, dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. Another study explored its potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate |
|---|---|
Formule moléculaire |
C17H16N2O4 |
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
methyl 4-[[2-(methylcarbamoyl)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C17H16N2O4/c1-18-16(21)13-5-3-4-6-14(13)19-15(20)11-7-9-12(10-8-11)17(22)23-2/h3-10H,1-2H3,(H,18,21)(H,19,20) |
Clé InChI |
BADTXUNGAQKVHF-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)OC |
SMILES canonique |
CNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1-piperidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B268676.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B268678.png)
![N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea](/img/structure/B268680.png)

![3-[(Cyclohexylcarbonyl)amino]benzamide](/img/structure/B268686.png)
![N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B268688.png)
![2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B268690.png)
![4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide](/img/structure/B268692.png)
![3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B268693.png)
![3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B268694.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-ethylbenzamide](/img/structure/B268695.png)
![4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide](/img/structure/B268696.png)
![N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268699.png)
![3-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B268704.png)